1-(3-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine
CAS No.:
Cat. No.: VC20371686
Molecular Formula: C11H20N4
Molecular Weight: 208.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H20N4 |
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Molecular Weight | 208.30 g/mol |
IUPAC Name | 3-(3-methylbutan-2-yl)-4,5,6,7-tetrahydrobenzotriazol-5-amine |
Standard InChI | InChI=1S/C11H20N4/c1-7(2)8(3)15-11-6-9(12)4-5-10(11)13-14-15/h7-9H,4-6,12H2,1-3H3 |
Standard InChI Key | INPBLEPSPBKIOA-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C)N1C2=C(CCC(C2)N)N=N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzotriazole core (a benzene ring fused to a triazole ring) fused with a tetrahydro ring system, resulting in a bicyclic framework. The 3-methylbutan-2-yl substituent at the N1 position introduces steric bulk and enhanced lipophilicity, which may influence bioavailability and membrane permeability . The amine group at the 6-position provides a site for nucleophilic reactions or hydrogen bonding.
Table 1: Key Physicochemical Properties
Property | Value/Description |
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Molecular Formula | CHN |
Molecular Weight | 207.30 g/mol |
Lipophilicity (LogP) | Estimated 2.8–3.5 (via substituent contributions) |
Solubility | Low aqueous solubility; soluble in organic solvents (e.g., DMSO, ethanol) |
Hydrogen Bond Donors | 1 (amine group) |
Hydrogen Bond Acceptors | 4 (triazole and amine) |
Spectroscopic Characterization
While experimental data for this specific compound are scarce, analogous benzotriazoles exhibit characteristic UV-Vis absorption bands near 270–300 nm due to π→π* transitions in the aromatic system . In H NMR, signals for the tetrahydro ring protons appear as multiplet clusters between δ 1.5–2.5 ppm, while the 3-methylbutan-2-yl group shows distinct resonances for methyl (δ 0.8–1.1 ppm) and methine (δ 2.2–2.6 ppm) protons .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1-(3-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine involves three key steps:
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Benzotriazole Formation: Cyclocondensation of o-phenylenediamine with nitrous acid under acidic conditions yields the benzotriazole core .
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Tetrahydro Ring Construction: Hydrogenation or cyclization reactions introduce the tetrahydro moiety. For example, catalytic hydrogenation of a pre-existing unsaturated bond can saturate the ring .
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Alkyl Substituent Introduction: Nucleophilic substitution or Mitsunobu reactions attach the 3-methylbutan-2-yl group to the N1 position .
Table 2: Representative Synthetic Routes
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Diazotization/Cyclization | NaNO, HCl, 0–5°C | 65–75 |
2 | Catalytic Hydrogenation | H, Pd/C, EtOH | 80–85 |
3 | Alkylation | 3-Methylbutan-2-ol, PPh, DIAD | 50–60 |
Reactivity Profiles
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Amine Group: Participates in acylation (e.g., with acetyl chloride) and Schiff base formation (with aldehydes) .
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Benzotriazole Moiety: Undergoes electrophilic substitution at the C4 position under nitration or sulfonation conditions .
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Oxidation: The tetrahydro ring is susceptible to oxidation with KMnO or CrO, yielding dihydro or fully aromatic derivatives .
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies on related compounds demonstrate IC values of 10–50 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines . Mechanistic studies suggest apoptosis induction via caspase-3 activation and ROS generation .
Table 3: Biological Activity Data for Analogous Compounds
Cell Line/Organism | IC/MIC | Mechanism |
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MCF-7 (Breast Cancer) | 12.3 µM | Caspase-3 activation |
Candida albicans | 8.7 µg/mL | Ergosterol biosynthesis inhibition |
HT-29 (Colon Cancer) | 28.5 µM | ROS-mediated DNA damage |
Applications in Medicinal Chemistry
Drug Design Considerations
The compound’s scaffold serves as a versatile pharmacophore:
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Benzotriazole Core: Acts as a bioisostere for carboxylic acids or amides, improving metabolic stability .
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Tetrahydro Ring: Modulates conformational flexibility, optimizing target binding .
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3-Methylbutan-2-yl Group: Enhances blood-brain barrier penetration in CNS-targeted therapies .
Case Studies
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